![molecular formula C21H17N3OS B4067948 2-{3-[2-(3-methyl-2-thienyl)vinyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B4067948.png)

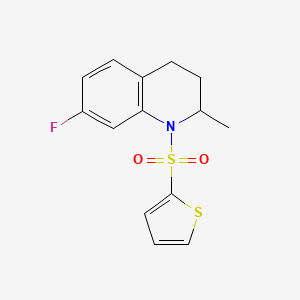

2-{3-[2-(3-methyl-2-thienyl)vinyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol

Vue d'ensemble

Description

The compound you’re asking about is a complex organic molecule that contains several functional groups, including a phenyl group, a thiophene ring, and a 1,2,4-triazole ring . These types of compounds are often found in pharmaceutical chemistry due to their potential biological activities .

Synthesis Analysis

While the specific synthesis for this compound isn’t available, compounds with similar structures are often synthesized using various methods. For instance, thiophene derivatives can be synthesized using organolithium reagents . Quinazolines and quinazolinones, which have a structure similar to 1,2,4-triazole, can be synthesized using different substitutions .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene ring, a five-membered ring with one sulfur atom, is a common component in many biologically active compounds . The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms .Chemical Reactions Analysis

Again, while specific reactions involving this compound aren’t available, we can infer some possibilities based on its structure. Thiophene rings can undergo reactions such as oxidation, alkylation, and desulfurization . The 1,2,4-triazole ring can participate in various reactions depending on the substituents present .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, thiophene is a colorless liquid with a benzene-like odor .Applications De Recherche Scientifique

Functional Polymers and Crosslinking

Research by David and Kornfield (2008) discusses the synthesis of functional polymers through thiol−ene addition, creating polymers with diverse side groups, including phenol and thiophene derivatives. This work emphasizes the potential for incorporating functional groups into polymers for various applications, such as materials science and engineering David & Kornfield, 2008.

Catalytic Applications

Saleem et al. (2013) explored half-sandwich ruthenium(II) complexes with 1,2,3-triazole-based ligands, including phenylthio and phenylseleno groups, for catalytic oxidation and hydrogenation. This demonstrates the utility of triazole compounds in catalysis, potentially relevant to the synthesis and reactivity of your compound of interest Saleem et al., 2013.

Nonlinear Optical Properties

The study by Cho et al. (2002) on 1,3,5-tricyano-2,4,6-tris[2-(thiophen-2-yl)vinyl]benzene derivatives highlights the investigation into nonlinear optical properties, a field where your compound could find relevance given its structural features Cho et al., 2002.

Sensor Development

Research by Upadhyay et al. (2013) on the development of europium selective electrodes using phenol derivatives underscores the application of phenolic compounds in the creation of selective sensors, an area where compounds like yours could be explored Upadhyay et al., 2013.

Electromaterials and Conductive Polymers

Eckhardt et al. (1989) examined the electronic and electrochemical properties of poly(thienylene vinylene) derivatives, suggesting that compounds incorporating thiophene and vinylene units have significant potential in the development of conductive polymers and electromaterials Eckhardt et al., 1989.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[5-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-2-phenyl-1,2,4-triazol-3-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3OS/c1-15-13-14-26-19(15)11-12-20-22-21(17-9-5-6-10-18(17)25)24(23-20)16-7-3-2-4-8-16/h2-14,25H,1H3/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJRCRXAEFZHMR-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=CC2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)/C=C/C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{3-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S*,6S*)-2,6-diallyl-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B4067871.png)

![5-(4-methylphenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4067879.png)

![tert-butyl 4-[5-bromo-2-(2-ethoxy-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4067883.png)

![4-[(2-methylprop-2-en-1-yl)oxy]-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]benzamide](/img/structure/B4067893.png)

![methyl [2-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-4-bromophenoxy]acetate](/img/structure/B4067901.png)

![N-(4-bromo-2-fluorophenyl)-2-{[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4067903.png)

![2-amino-4-[3-bromo-4-(2-naphthylmethoxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4067919.png)

![2-amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B4067921.png)

![4,4,6-trimethyl-1,2-dioxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl benzoate](/img/structure/B4067934.png)

![N-methyl-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4067940.png)

![N~2~-(3-chlorophenyl)-N~1~-mesityl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4067960.png)

![N-(2-methylbenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4067963.png)

![N-allyl-2-({N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzamide](/img/structure/B4067972.png)